molecular formula C7H6N4O2S B2737895 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide CAS No. 890095-29-1

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide

Cat. No.: B2737895
CAS No.: 890095-29-1
M. Wt: 210.21
InChI Key: JPQATWUNXPZTLZ-UHFFFAOYSA-N
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Description

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide typically involves the cyclization of appropriate thioamide and hydrazide precursors. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial DNA replication. The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct biological activities compared to its analogs. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .

Properties

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-10-6(13)4-3-5(12)11-1-2-14-7(11)9-4/h1-3H,8H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQATWUNXPZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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